molecular formula C9H9F3N2O2 B8737345 2-(1-Cyclopropyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid CAS No. 1402445-94-6

2-(1-Cyclopropyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid

Cat. No.: B8737345
CAS No.: 1402445-94-6
M. Wt: 234.17 g/mol
InChI Key: WPGXHPIPGLZJRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Cyclopropyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid is a useful research compound. Its molecular formula is C9H9F3N2O2 and its molecular weight is 234.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1402445-94-6

Molecular Formula

C9H9F3N2O2

Molecular Weight

234.17 g/mol

IUPAC Name

2-[1-cyclopropyl-5-(trifluoromethyl)pyrazol-4-yl]acetic acid

InChI

InChI=1S/C9H9F3N2O2/c10-9(11,12)8-5(3-7(15)16)4-13-14(8)6-1-2-6/h4,6H,1-3H2,(H,15,16)

InChI Key

WPGXHPIPGLZJRK-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C(=C(C=N2)CC(=O)O)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of (1-Cyclopropyl-5-trifluoromethyl-1H-pyrazol-4-yl)-acetonitrile (Preparation 98, 700 mg, 3.25 mmol) in EtOH (15 mL) was added aqueous 1N NaOH (15 mL). The resulting solution was heated at 60° C. for 16 hours. The mixture was concentrated in vacuo and the residue was dissolved in water (10 mL) and washed with EtOAc. The aqueous layer was acidified to pH5 using 1N HCl and extracted with 10% IPA in DCM (4×30 mL). The organic layer was dried (Na2SO4) and evaporated in vacuo to afford the title compound as a solid (85%, 650 mg).
Quantity
700 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Yield
85%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.